

GSK2188931B soluble epoxide hydrolase inhibitor discovery

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Compound Focus: **GSK2188931B**

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Quantitative Data Summary of GSK2188931B Effects

The following table summarizes the key quantitative findings from the primary study on **GSK2188931B** in a post-myocardial infarction (MI) rat model [1].

Experimental Model/Parameter	Group Comparison	Key Quantitative Result	P-value
In Vivo (Rat post-MI)			
Left Ventricular Ejection Fraction	MI + Vehicle vs. MI + GSK2188931B	Improved from $30 \pm 2\%$ to $43 \pm 2\%$	$P < 0.01$
Collagen Deposition (Picrosirius Red, Non-Infarct Zone)	MI + Vehicle vs. MI + GSK2188931B	Reduced from $2.14 \pm 0.22\%$ to $1.28 \pm 0.14\%$	$P < 0.05$
Collagen I Deposition (Non-Infarct Zone)	MI + Vehicle vs. MI + GSK2188931B	Reduced from $5.06 \pm 0.58\%$ to $2.97 \pm 0.34\%$	$P < 0.05$
In Vitro (Cell-based assays)			

Experimental Model/Parameter	Group Comparison	Key Quantitative Result	P-value
Cardiac Fibroblast Collagen Synthesis	AngII/TGF β -stimulated vs. + GSK2188931B	Significant reduction (markers: Collagen I, CTGF)	P < 0.05
Myocyte Hypertrophy	AngII/TNF α -stimulated vs. + GSK2188931B	Significant reduction (markers: ANP, β -MHC)	P < 0.05
Monocyte Inflammation	LPS-stimulated vs. + GSK2188931B	Reduced TNF α gene expression	P < 0.05

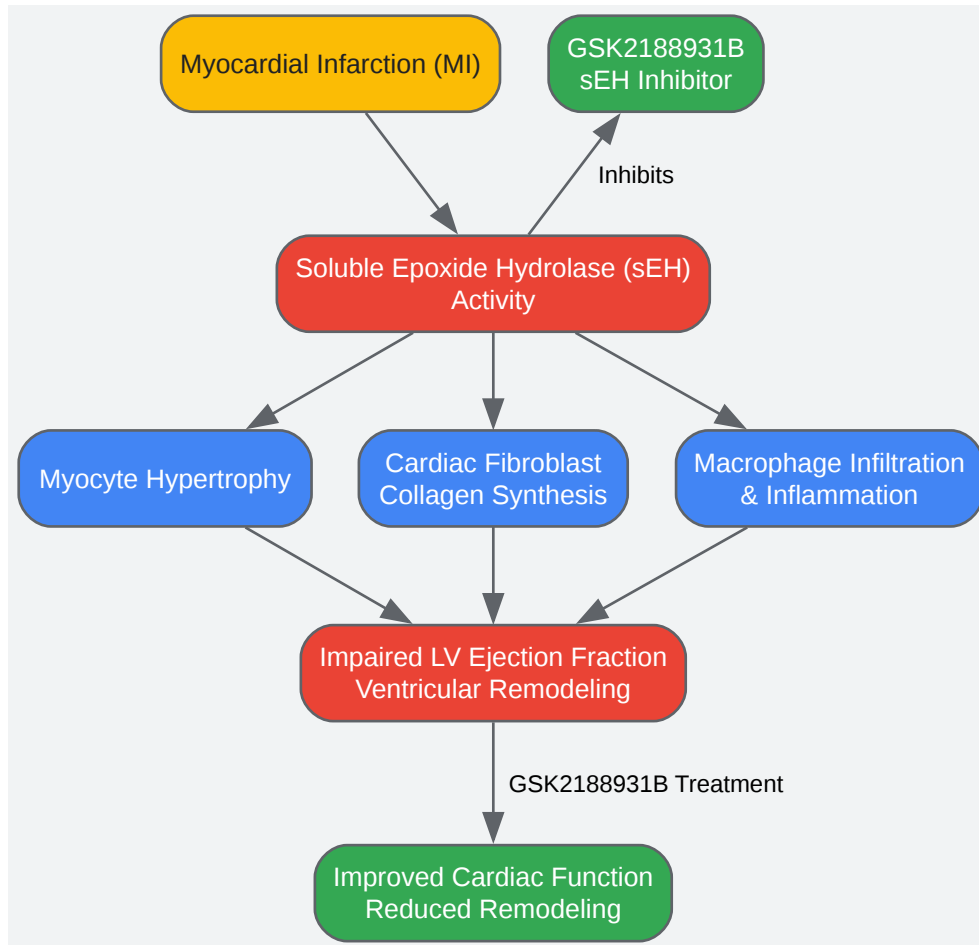
Experimental Protocols

Here are the methodologies for the key experiments cited in the study [1].

- **In Vivo Animal Model:** The study used a rat model of myocardial infarction (MI). **GSK2188931B** was administered post-MI in the diet at a dose of **80 mg/kg/day for 5 weeks**. The control group received a vehicle treatment. Cardiac function was assessed by measuring **Left Ventricular Ejection Fraction**. Tissue remodeling was analyzed by measuring collagen deposition in the heart's non-infarct and peri-infarct zones using **picosirius red staining and collagen I immunohistochemistry** [1].
- **In Vitro Cell Studies:**
 - **Myocyte Hypertrophy:** Cardiac myocytes were stimulated with **Angiotensin II (AngII) or Tumor Necrosis Factor-alpha (TNF α)** to induce hypertrophy. The effect of **GSK2188931B** was assessed by measuring the expression of hypertrophy markers **Atrial Natriuretic Peptide (ANP) and β -Myosin Heavy Chain (β -MHC)** [1].
 - **Cardiac Fibroblast Collagen Synthesis:** Cardiac fibroblasts were stimulated with **AngII or Transforming Growth Factor-beta (TGF β)** to promote collagen production. The inhibition by **GSK2188931B** was measured via markers of **Collagen I and Connective Tissue Growth Factor (CTGF)** gene expression [1].
 - **Monocyte Inflammation:** Monocytes were stimulated with **Lipopolysaccharide (LPS)**. The anti-inflammatory effect of **GSK2188931B** was quantified by the reduction in **TNF α gene expression** [1].

Proposed Signaling Pathway and Logical Workflow

The diagram below integrates the described mechanisms into a proposed signaling pathway and logical workflow for **GSK2188931B**'s anti-remodeling actions post-MI [1].



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*Proposed mechanism of **GSK2188931B**'s beneficial effects post-MI.*

Summary and Research Context

The evidence indicates that **GSK2188931B** is a potent sEH inhibitor that demonstrated significant benefits in a preclinical model of heart failure post-MI. The findings suggest that sEH is a **useful target for therapeutic blockade** in this context [1]. It is important to note that this information comes from a single pre-clinical study published in 2013. A comprehensive whitepaper would require consulting the original publication directly and searching for subsequent research, as no further development updates were found in the current search.

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References

1. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling... [pubmed.ncbi.nlm.nih.gov]

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